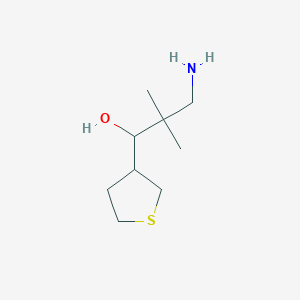amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
1-{[(Benzyloxy)carbonyl](propan-2-yl)amino}cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic compound that belongs to the class of cyclopropane-substituted amino acids. This compound is characterized by the presence of a cyclopropane ring fused to the amino acid structure, with a benzyloxycarbonyl group and an isopropylamino group attached. It is a white solid and is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the benzyloxycarbonyl and isopropylamino groups. One common method involves the use of cyclopropanation reactions, where a suitable precursor is treated with a cyclopropanating agent under specific conditions. The benzyloxycarbonyl group can be introduced through a carbamate formation reaction, while the isopropylamino group can be added via an amination reaction. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.
Mécanisme D'action
The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The isopropylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring imparts rigidity to the molecule, affecting its overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can be compared with other cyclopropane-substituted amino acids, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a naturally occurring amino acid and a precursor to the plant hormone ethylene.
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
The uniqueness of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the presence of the cyclopropane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
1-[phenylmethoxycarbonyl(propan-2-yl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11(2)16(15(8-9-15)13(17)18)14(19)20-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,18) |
Clé InChI |
DRPNUJIQTWFVOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B13175805.png)


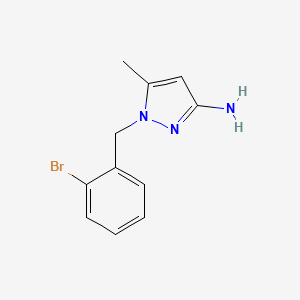
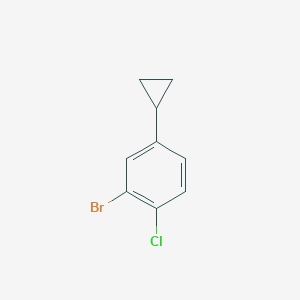
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
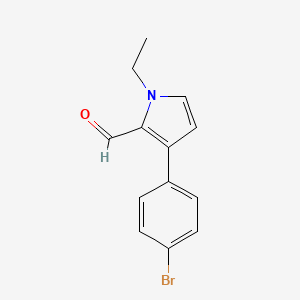
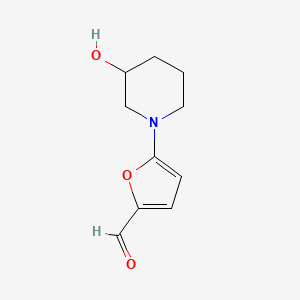

![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)

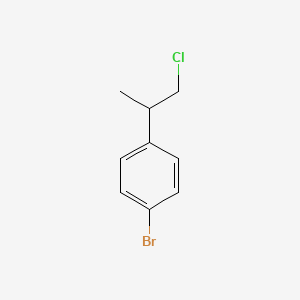
![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)
